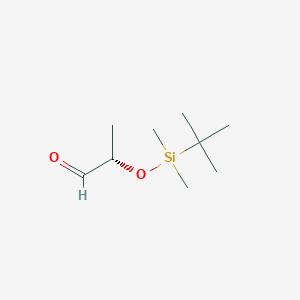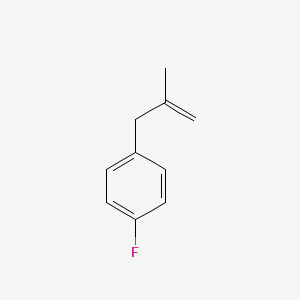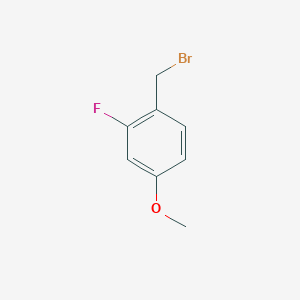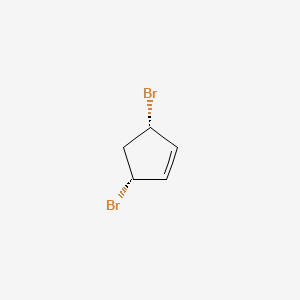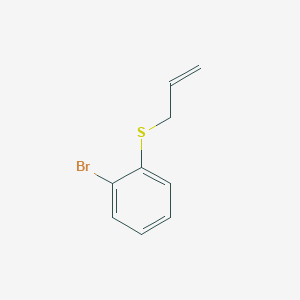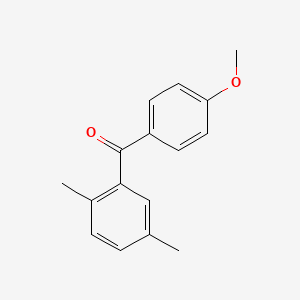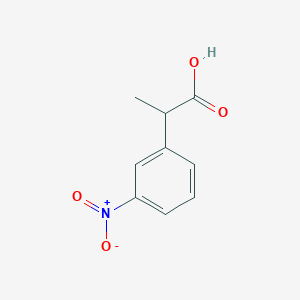
2-(3-硝基苯基)丙酸
描述
科学研究应用
- Scientific Field : Chemical Research
- Application Summary : This compound is often used in chemical research, particularly in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. Typically, this would involve combining the 3-(2-Nitrophenyl)propanoic acid with other reactants in a suitable solvent, and then controlling the reaction conditions (e.g., temperature, pressure, pH) to drive the reaction .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to use this compound as a building block to create other, more complex organic compounds .
- Scientific Field : Chemical Research
- Application Summary : This compound is another variant that is used in chemical research, particularly in the synthesis of other complex organic compounds .
- Methods of Application : As with the previous compound, the specific methods of application can vary widely depending on the particular synthesis or reaction being carried out .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to use this compound as a building block to create other, more complex organic compounds .
3-(2-Nitrophenyl)propanoic acid
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- Scientific Field : Chemical Research
- Application Summary : This compound is often used in chemical research, particularly in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out. Typically, this would involve combining the 3-(2-nitrophenyl)propanoic acid with other reactants in a suitable solvent, and then controlling the reaction conditions (e.g., temperature, pressure, pH) to drive the reaction .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to use this compound as a building block to create other, more complex organic compounds .
- Scientific Field : Chemical Research
- Application Summary : This compound is used in chemical research, particularly in the synthesis of other complex organic compounds .
- Methods of Application : As with the previous compound, the specific methods of application can vary widely depending on the particular synthesis or reaction being carried out .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to use this compound as a building block to create other, more complex organic compounds .
- Scientific Field : Chemical Research
- Application Summary : This compound is used in chemical research .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being carried out .
- Results or Outcomes : The outcomes can also vary widely, but in general, the goal is to use this compound as a building block to create other, more complex organic compounds .
3-(2-nitrophenyl)propanoic acid
2-Propenoic acid
3-Amino-3-(2-nitrophenyl)propionic acid
属性
IUPAC Name |
2-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCZZRXBIBUPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)propanoic Acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

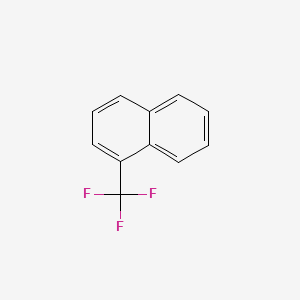
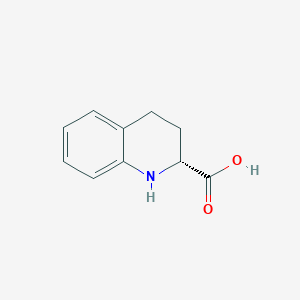
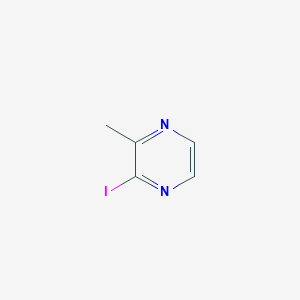
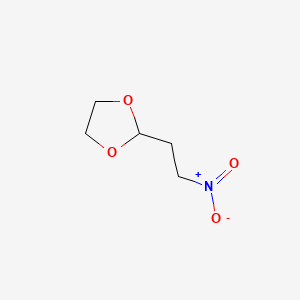
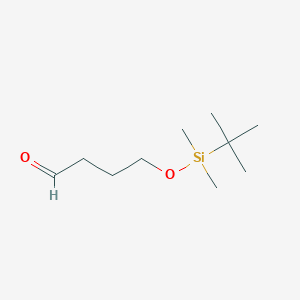
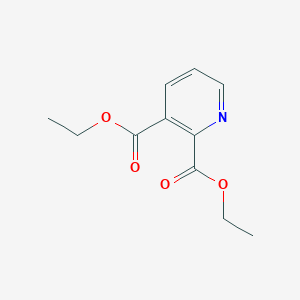
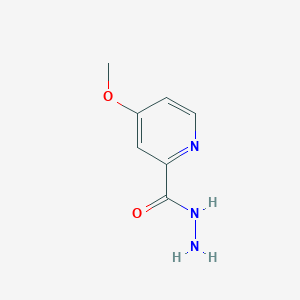
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
